molecular formula C23H29NO4 B6079834 [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol

[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol

Cat. No. B6079834
M. Wt: 383.5 g/mol
InChI Key: FIPQDQJVZJJDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. MPMP is classified as a piperidine derivative and is a potent agonist of the mu-opioid receptor.

Mechanism of Action

[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor involved in pain modulation. Activation of the mu-opioid receptor by [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol results in the inhibition of neurotransmitter release, leading to analgesic effects. [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol also activates the reward pathway in the brain, which may contribute to its potential use in the treatment of opioid addiction.
Biochemical and Physiological Effects:
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has been shown to produce potent analgesic effects in animal models of pain. It has also been found to reduce opioid withdrawal symptoms and decrease drug-seeking behavior in animal models of addiction. However, [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has been found to produce respiratory depression and sedation, which are common side effects of opioid agonists.

Advantages and Limitations for Lab Experiments

[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor and can produce potent analgesic effects, making it a useful tool for studying pain modulation. [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol also has potential use in the treatment of opioid addiction, making it a valuable compound for addiction research. However, [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has limitations in that it produces respiratory depression and sedation, which may complicate experiments involving behavioral testing.

Future Directions

There are several future directions for research on [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol. One area of interest is the development of analogs with improved pharmacological properties, such as reduced side effects. Another area of research is the investigation of the potential use of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol in the treatment of other conditions, such as depression and anxiety. Additionally, studies on the long-term effects of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol use are needed to determine its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol involves several steps, including the reaction of 2-methoxybenzoyl chloride with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)benzoyl chloride. This intermediate is then reacted with piperidine to form 1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)piperidine. Finally, the reduction of this compound with sodium borohydride results in the formation of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol.

Scientific Research Applications

[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has been extensively studied for its potential use as an analgesic. It has been found to have a high affinity for the mu-opioid receptor and can produce potent analgesic effects in animal models of pain. [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has also been investigated for its potential use in the treatment of opioid addiction. Studies have shown that [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol can reduce opioid withdrawal symptoms and decrease drug-seeking behavior in animal models.

properties

IUPAC Name

1-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-27-21-11-6-5-8-19(21)16-22(26)24-14-7-12-23(17-24,18-25)13-15-28-20-9-3-2-4-10-20/h2-6,8-11,25H,7,12-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQDQJVZJJDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCC(C2)(CCOC3=CC=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(2-Methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol

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